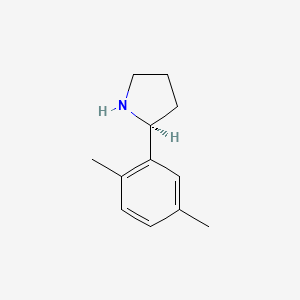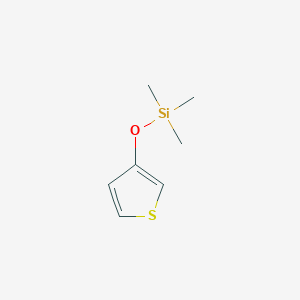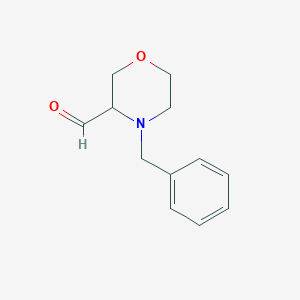![molecular formula C13H20BrN3O2 B13027266 tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a bromine atom, and an imidazo[1,5-a]pyrazine core, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl bromide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary widely depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: This compound lacks the dimethyl groups, which may affect its reactivity and applications.
tert-Butyl 3-chloro-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate:
tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxamide:
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C13H20BrN3O2 |
|---|---|
Molekulargewicht |
330.22 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-6,6-dimethyl-5,8-dihydroimidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C13H20BrN3O2/c1-12(2,3)19-11(18)17-7-9-6-15-10(14)16(9)8-13(17,4)5/h6H,7-8H2,1-5H3 |
InChI-Schlüssel |
JHDIZIKTYRMJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN2C(=CN=C2Br)CN1C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine](/img/structure/B13027184.png)
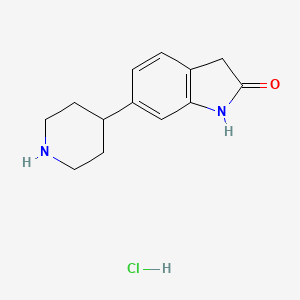
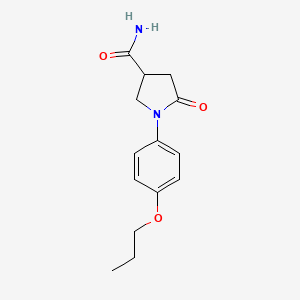
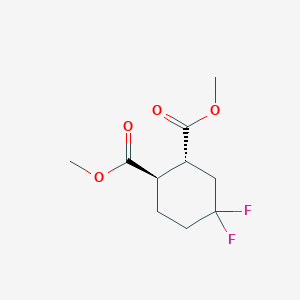
![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)


![4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13027239.png)

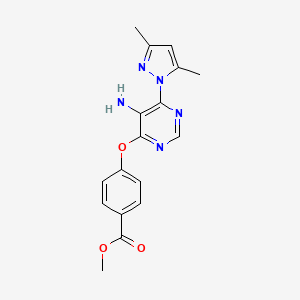
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)
